
N,N'-benzene-1,4-diyldithiophene-2-sulfonamide
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Overview
Description
N-[4-(THIOPHENE-2-SULFONAMIDO)PHENYL]THIOPHENE-2-SULFONAMIDE is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing a sulfur atom. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry due to their unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including N-[4-(THIOPHENE-2-SULFONAMIDO)PHENYL]THIOPHENE-2-SULFONAMIDE, can be achieved through various methods. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal–Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .
Industrial Production Methods
Industrial production of thiophene derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity
Chemical Reactions Analysis
Types of Reactions
N-[4-(THIOPHENE-2-SULFONAMIDO)PHENYL]THIOPHENE-2-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: Thiophene derivatives can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert sulfonamides to amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of thiophene derivatives can yield sulfoxides or sulfones, while reduction can produce amines .
Scientific Research Applications
N-[4-(THIOPHENE-2-SULFONAMIDO)PHENYL]THIOPHENE-2-SULFONAMIDE has various applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its ability to interact with biological targets.
Industry: Utilized in the development of materials such as organic semiconductors and corrosion inhibitors
Mechanism of Action
The mechanism of action of N-[4-(THIOPHENE-2-SULFONAMIDO)PHENYL]THIOPHENE-2-SULFONAMIDE involves its interaction with specific molecular targets and pathways. Thiophene derivatives are known to interact with various enzymes and receptors, leading to their biological effects.
Comparison with Similar Compounds
Similar Compounds
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
Uniqueness
N-[4-(THIOPHENE-2-SULFONAMIDO)PHENYL]THIOPHENE-2-SULFONAMIDE is unique due to its specific sulfonamide functional groups, which may confer distinct biological activities and chemical properties compared to other thiophene derivatives .
Properties
Molecular Formula |
C14H12N2O4S4 |
---|---|
Molecular Weight |
400.5 g/mol |
IUPAC Name |
N-[4-(thiophen-2-ylsulfonylamino)phenyl]thiophene-2-sulfonamide |
InChI |
InChI=1S/C14H12N2O4S4/c17-23(18,13-3-1-9-21-13)15-11-5-7-12(8-6-11)16-24(19,20)14-4-2-10-22-14/h1-10,15-16H |
InChI Key |
YNZLXCIQMJRNDG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)S(=O)(=O)NC2=CC=C(C=C2)NS(=O)(=O)C3=CC=CS3 |
Origin of Product |
United States |
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